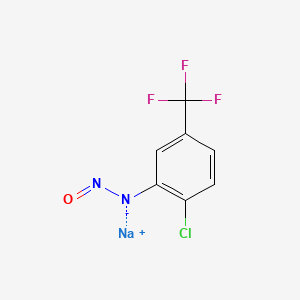
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is a chemical compound belonging to the class of fatty acid amides It is characterized by its long-chain fatty acid moiety, myristic acid, and the presence of both amino and hydroxyl functional groups
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of myristic acid with 2-aminoethanol and 2-hydroxyethylamine under specific conditions. The reaction typically involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are typically employed.
Major Products Formed:
Oxidation Products: Myristic acid derivatives with carboxylic acid groups.
Reduction Products: Alcohols and amines derived from the fatty acid chain.
Substitution Products: Various amides and esters depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is used as a building block in organic synthesis, particularly in the creation of complex molecules and polymers. Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane interactions. Medicine: Research has explored its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with cellular membranes and proteins. Its fatty acid chain allows it to integrate into lipid bilayers, while the amino and hydroxyl groups can form hydrogen bonds and ionic interactions with target molecules. The specific molecular targets and pathways involved depend on the biological context and the presence of other interacting molecules.
類似化合物との比較
N-(2-Aminoethyl)ethanolamine (AEEA): Similar in structure but lacks the myristic acid moiety.
Tris(2-aminoethyl)amine: Contains multiple amino groups but does not have the hydroxyl group.
N-(2-Hydroxyethyl)myristamide: Lacks the amino group present in the compound of interest.
Uniqueness: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is unique due to the combination of both amino and hydroxyl groups attached to the myristic acid chain, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
65588-70-7 |
|---|---|
分子式 |
C18H38N2O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N-(2-hydroxyethyl)tetradecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20(15-14-19)16-17-21/h21H,2-17,19H2,1H3 |
InChIキー |
ZWXKFCFXNGTGEC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N(CCN)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















